N-(pyridin-3-ylmethyl)prop-2-yn-1-amine

Click Chemistry Ligand Design Medicinal Chemistry

Researchers designing complex heterocycles or metal-binding ligands often face multi-step routes when using monofunctional building blocks. N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine (CAS 128813-42-3) solves this with orthogonal dual handles: a terminal alkyne for CuAAC click chemistry and a pyridyl nitrogen for coordination or N-functionalization. • Enables sequential, chemoselective derivatization without protecting group steps. • Directly applicable to triazole library synthesis, MOF ligand construction, and MAO-B-targeted MTDL design. • Supplied with full analytical certification. Global shipping from stock.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 128813-42-3
Cat. No. B149249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-ylmethyl)prop-2-yn-1-amine
CAS128813-42-3
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC#CCNCC1=CN=CC=C1
InChIInChI=1S/C9H10N2/c1-2-5-10-7-9-4-3-6-11-8-9/h1,3-4,6,8,10H,5,7H2
InChIKeyAFKRXFQDBKTGKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(pyridin-3-ylmethyl)prop-2-yn-1-amine (CAS 128813-42-3): Procurement and Technical Specifications


N-(pyridin-3-ylmethyl)prop-2-yn-1-amine (CAS 128813-42-3) is a bifunctional small molecule scaffold comprising a pyridine ring and a terminal alkyne (propargylamine) group, with a molecular weight of 146.19 g/mol and the molecular formula C₉H₁₀N₂ . This secondary amine is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with its distinct functional groups enabling orthogonal reactivity for the construction of complex heterocycles and pharmaceutical candidates .

Why N-(pyridin-3-ylmethyl)prop-2-yn-1-amine Cannot Be Substituted with Generic Propargylamines


Substitution with simpler, generic propargylamines (e.g., propargylamine, N-methylpropargylamine) or unadorned pyridylmethylamines is not feasible due to the unique bifunctional reactivity of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine. The molecule's orthogonal chemical handles—a nucleophilic secondary amine, a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and a pyridyl nitrogen for metal coordination—enable specific, sequential derivatization that simpler, monofunctional analogs cannot replicate [1]. This structural duality is essential for building molecular complexity in targeted therapeutic and ligand design campaigns, whereas the use of a generic analog would necessitate additional synthetic steps, alter reaction selectivity, or fail to provide the necessary binding or chelation properties .

Quantitative Evidence for Selecting N-(pyridin-3-ylmethyl)prop-2-yn-1-amine Over Analogs


Orthogonal Bifunctional Reactivity vs. Monofunctional Propargylamine and Pyridylmethylamine Analogs

N-(pyridin-3-ylmethyl)prop-2-yn-1-amine possesses two distinct, orthogonal reactive sites: a terminal alkyne for CuAAC and a pyridyl nitrogen for metal chelation or N-alkylation. This contrasts with monofunctional comparators like propargylamine (HC≡C-CH₂-NH₂) or 3-(aminomethyl)pyridine, which each possess only one of these functional handles. This bifunctionality is a prerequisite for the synthesis of specific ligand architectures, such as those containing a triazole linker and a metal-binding pyridine, which cannot be accessed from a single monofunctional starting material in one pot [1].

Click Chemistry Ligand Design Medicinal Chemistry

Commercial Purity and Reliability Benchmarking Against Other N-Propargyl-Pyridyl Analogs

Procurement decisions often hinge on available purity grades. N-(pyridin-3-ylmethyl)prop-2-yn-1-amine is offered by reputable vendors at a high purity of 98% (NLT 98%) . This purity level is superior to the standard 95% grade offered for many closely related analogs and generic building blocks, including the base compound's own 95% grade from other suppliers . This higher purity specification can be critical for minimizing byproduct formation in sensitive downstream reactions, such as catalysis or medicinal chemistry lead optimization, and reduces the need for additional in-house purification steps.

Chemical Sourcing Procurement Quality Control

Potential for Class-Level MAO-B Inhibitory Activity Based on Propargylamine Pharmacophore

While direct IC₅₀ data for N-(pyridin-3-ylmethyl)prop-2-yn-1-amine is absent from primary literature, it belongs to the well-characterized propargylamine class of monoamine oxidase B (MAO-B) inhibitors. A 2024 study on a family of propargylamine derivatives, which includes compounds with structural similarity to the target, reported IC₅₀ values against human MAO-B in the range of 152.1 to 164.7 nM [1]. In contrast, the simple, unsubstituted propargylamine comparator pargyline has a reported IC₅₀ in the low micromolar range (1–2 μM) for MAO-B inhibition [2]. This class-level data suggests that appropriately substituted propargylamines, like the target compound, are likely to be significantly more potent than the first-generation inhibitor pargyline.

Neurodegenerative Disease MAO-B Inhibition Pharmacology

Targeted Application Scenarios for Procuring N-(pyridin-3-ylmethyl)prop-2-yn-1-amine (CAS 128813-42-3)


Divergent Synthesis of 1,2,3-Triazole-Containing Ligand Libraries via Click Chemistry

The terminal alkyne moiety of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine is ideally suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a diverse array of azides, enabling the rapid and modular construction of 1,2,3-triazole-linked compound libraries. The orthogonal pyridine nitrogen serves as a secondary functional handle, allowing for subsequent N-alkylation, coordination to transition metals, or quaternization. This bifunctional nature, as established in Section 3 [1], makes this compound a superior choice over monofunctional propargylamine for generating complex ligands with specific metal-binding or biological targeting properties.

Synthesis of Multifunctional Probes for Neurodegenerative Disease Models

Given the inferred class-level potency of substituted propargylamines as MAO-B inhibitors (Section 3 [1]), N-(pyridin-3-ylmethyl)prop-2-yn-1-amine can serve as a foundational scaffold for developing multifunctional agents for Parkinson's and Alzheimer's disease research. The pyridine ring offers a site for introducing additional moieties, such as iron-chelating groups or fluorescent probes, via its nitrogen atom. This dual functionality—MAO-B inhibition potential combined with a site for further conjugation—positions this compound as a strategically more valuable starting point for multitarget-directed ligand (MTDL) design compared to simpler, non-pyridyl propargylamines.

Synthesis of Metal-Coordinating Ligands for Catalysis and Material Science

The molecule's structure, containing both a pyridine ring and a propargylamine group, is a classic feature in the design of metal-coordinating ligands [1]. The pyridyl nitrogen can chelate a metal center, while the alkyne can be used to tether the ligand to a solid support, nanoparticle, or another functional group via click chemistry. This application scenario leverages the molecule's orthogonal reactivity, as quantified in Section 3 , making it a more versatile and efficient building block for creating functionalized catalysts or metal-organic frameworks (MOFs) than using separate monodentate ligands.

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